molecular formula C9H10Cl2N2O B6275769 5-aminoisoquinolin-6-ol dihydrochloride CAS No. 2763780-07-8

5-aminoisoquinolin-6-ol dihydrochloride

Cat. No.: B6275769
CAS No.: 2763780-07-8
M. Wt: 233.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoisoquinolin-6-ol dihydrochloride is a synthetic isoquinoline derivative characterized by an amino group at position 5, a hydroxyl group at position 6, and two hydrochloric acid (HCl) molecules forming a dihydrochloride salt. The dihydrochloride salt form enhances water solubility compared to freebase analogs, a critical factor in bioavailability and formulation .

Properties

CAS No.

2763780-07-8

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-aminoisoquinolin-6-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while reduction of the nitro group results in an amino derivative .

Scientific Research Applications

5-aminoisoquinolin-6-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminoisoquinolin-6-ol dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 5-aminoisoquinolin-6-ol dihydrochloride with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents HCl Count Key Properties
This compound Not provided C9H9Cl2N2O ~242.10 (estimated) -NH2 (C5), -OH (C6) 2 Enhanced solubility due to dihydrochloride; potential for chelation or bioactivity
Isoquinolin-5-amine hydrochloride 152814-23-8 C9H9ClN2 180.63 -NH2 (C5) 1 Limited solubility compared to dihydrochloride; used in organic synthesis
Hydrastinine hydrochloride Not provided C11H13NO3·HCl 207.23 -OCH2O- (dioxolo), -OH (C5) 1 Historically used as a vasoconstrictor; complex bicyclic structure
6-(Aminomethyl)isoquinolin-1-amine dihydrochloride 1250443-39-0 C10H12Cl2N3 245.13 -NH2 (C1), -CH2NH2 (C6) 2 Dual amine groups; dihydrochloride improves stability in aqueous solutions
Levocetirizine dihydrochloride 130018-87-0 C21H25ClN2O3·2HCl 461.81 Chlorophenyl, piperazine, ethoxy 2 Antihistamine; dihydrochloride enhances bioavailability and shelf life
Key Observations:
  • HCl Count: Dihydrochloride salts (e.g., this compound, Levocetirizine dihydrochloride) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., Isoquinolin-5-amine hydrochloride) due to increased ionic character .
  • Functional Groups: Hydroxyl (-OH) and amino (-NH2) groups in this compound may confer chelation properties, contrasting with Levocetirizine’s ethoxy and piperazine groups, which are critical for receptor binding .

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